GPR81 agonist 1

CAS No.:

Cat. No.: VC16510088

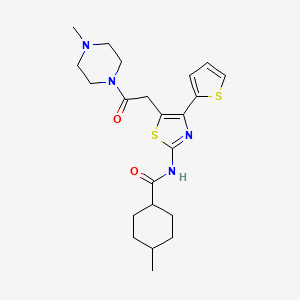

Molecular Formula: C22H30N4O2S2

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N4O2S2 |

|---|---|

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | 4-methyl-N-[5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-thiophen-2-yl-1,3-thiazol-2-yl]cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C22H30N4O2S2/c1-15-5-7-16(8-6-15)21(28)24-22-23-20(17-4-3-13-29-17)18(30-22)14-19(27)26-11-9-25(2)10-12-26/h3-4,13,15-16H,5-12,14H2,1-2H3,(H,23,24,28) |

| Standard InChI Key | ZLQAEANISSHOLB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1)C(=O)NC2=NC(=C(S2)CC(=O)N3CCN(CC3)C)C4=CC=CS4 |

Introduction

Chemical and Structural Properties of GPR81 Agonist 1

Molecular Characteristics

GPR81 agonist 1 has a molecular formula of and a molecular weight of 446.63 g/mol . The compound’s structure remains proprietary, but its pharmacological profile suggests optimized binding to the orthosteric site of GPR81, enabling selective activation of downstream signaling pathways.

Solubility and Formulation

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (111.95 mM) but requires solubilization aids for in vivo administration. A common formulation involves sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution at concentrations ≥2.5 mg/mL (5.60 mM) .

Table 1: Stock Solution Preparation Guidelines

| Concentration | Volume Required (per mg) |

|---|---|

| 1 mM | 2.239 mL |

| 5 mM | 0.4478 mL |

| 10 mM | 0.2239 mL |

Data derived from standardized protocols .

Pharmacological Profile

In Vitro Activity

GPR81 agonist 1 dose-dependently inhibits lipolysis in differentiated 3T3-L1 adipocytes, with significant suppression observed at concentrations as low as 1 nM . This effect is mediated through GPR81 activation, which reduces intracellular cAMP levels and attenuates hormone-sensitive lipase (HSL) activity . Notably, the compound shows >100-fold selectivity for GPR81 over GPR109a, minimizing off-target effects .

In Vivo Efficacy

In murine models, intraperitoneal administration of GPR81 agonist 1 (100 mg/kg) reduces plasma free fatty acid (FFA) levels by 50% in fed mice and 35% in fasted mice within 15 minutes . At a lower dose (10 mg/kg), it achieves a peak plasma concentration () of 6.3 μM and a bioavailability of 71%, underscoring its favorable pharmacokinetic properties . Crucially, these effects occur without inducing cutaneous flushing—a limitation of niacin-based therapies targeting GPR109a .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 71% |

| 6.3 μM | |

| 15–30 minutes |

Data from preclinical studies in C57/Bl6 mice .

Mechanism of Action and Signaling Pathways

GPR81 Activation and Metabolic Regulation

GPR81, a Gi/o-coupled receptor, inhibits adenylate cyclase upon activation, reducing cAMP levels and suppressing lipolytic pathways . In adipocytes, this mechanism decreases FFA release, improving systemic lipid homeostasis and insulin sensitivity . Lactate, the endogenous ligand for GPR81, shares this pathway but with lower potency than synthetic agonists like GPR81 agonist 1 .

Immune Modulation via PD-L1 Regulation

In triple-negative breast cancer (TNBC) cells, GPR81 activation by agonist 1 downregulates programmed death-ligand 1 (PD-L1) expression, potentially enhancing antitumor immunity . This effect is contingent on cellular glycolytic activity, as PD-L1 suppression is absent in non-glycolytic cell lines (e.g., MDA-MB-453) . The receptor’s role in immune evasion is further supported by bioinformatic analyses showing inverse correlations between GPR81 expression and immune checkpoint markers in breast cancer .

Comparative Analysis with Endogenous Ligands

While lactate activates GPR81 at millimolar concentrations (EC50 ~5 mM), GPR81 agonist 1 achieves equivalent receptor activation at nanomolar doses . This potency advantage enables targeted modulation without the metabolic burden of elevated lactate levels.

Future Directions and Clinical Translation

Despite promising preclinical data, clinical development of GPR81 agonist 1 faces challenges, including optimizing tissue-specific delivery and mitigating potential off-target effects in non-adipose tissues. Combinatorial approaches with immune checkpoint inhibitors or antidiabetic agents may enhance therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume